4-(Propionylamino)phenyl 2-furoate
Description
4-(Propionylamino)phenyl 2-furoate is a synthetic ester derivative featuring a phenyl ring substituted with a propionylamino group (-NHCOCH₂CH₃) at the para position, conjugated to a 2-furoate moiety. This compound is synthesized via a multi-step protocol involving the reaction of 3-hydroxy/amino-4-methoxybenzoic acid with propionyl chloride in dichloromethane, followed by condensation with substituted arylamines . Its moderate overall yield (40–60%) and structural modularity make it a candidate for pharmacological studies, particularly in antiviral research (e.g., anti-enterovirus 71 activity) .
Properties
Molecular Formula |
C14H13NO4 |
|---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
[4-(propanoylamino)phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C14H13NO4/c1-2-13(16)15-10-5-7-11(8-6-10)19-14(17)12-4-3-9-18-12/h3-9H,2H2,1H3,(H,15,16) |
InChI Key |
UXGOMKMNTHRQGR-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CO2 |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 4-(Propionylamino)phenyl 2-furoate and related compounds:
Key Comparative Insights
This may explain its moderate anti-EV71 activity . Diloxanide Furoate lacks an amino-linked substituent but includes a dichloroacetyl group, which confers stability against enzymatic degradation, critical for its gastrointestinal retention and antiamoebic efficacy .
Molecular Weight and Pharmacokinetics :
- Lower molecular weight compounds (e.g., Diloxanide Furoate at 328 g/mol) generally exhibit better oral bioavailability. The higher mass of the iodobenzoyl derivative (517 g/mol) may limit its membrane permeability, necessitating formulation optimization.
Synthetic Accessibility: this compound is synthesized in 40–60% yield via acyl chloride intermediates , whereas the benzoylcarbohydrazonoyl analog requires additional steps for hydrazone formation, reducing scalability .
Research Findings and Implications
- Antiviral Potential: Derivatives of this compound demonstrate moderate inhibition of EV71, a neurotropic virus, likely through interference with viral capsid assembly . Comparatively, iodobenzoyl analogs lack documented antiviral data, suggesting substituent-specific efficacy.
- Toxicity and Selectivity: No acute toxicity data are available for this compound, but its propionylamino group may reduce off-target effects compared to acetylated analogs (e.g., Diloxanide) .
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